![molecular formula C20H28N2O4S B10836510 (2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-propylsulfanylbutanoic acid](/img/structure/B10836510.png)
(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-propylsulfanylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “US10023583, Example 13” is a small molecular drug known for its unique structure and potential applications in various fields. It is a bicyclic pyridine compound with a molecular weight of 392.5. This compound has been studied for its potential as a selective inhibitor of aminopeptidases, which are enzymes that play a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US10023583, Example 13” involves multiple steps, including the formation of the bicyclic pyridine core. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired structure. The synthetic route may include steps such as cyclization, functional group transformations, and purification processes to obtain the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
“US10023583, Example 13” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
“US10023583, Example 13” has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in inhibiting aminopeptidases, which are involved in protein processing and regulation.
Medicine: Explored for its potential therapeutic applications, particularly in diseases where aminopeptidase activity is dysregulated.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “US10023583, Example 13” involves its interaction with specific molecular targets, such as aminopeptidases. By inhibiting these enzymes, the compound can modulate various biological pathways and processes. The inhibition mechanism may involve binding to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
US10023583, Example 14: Another bicyclic pyridine compound with similar inhibitory properties.
US10023583, Example 25: A related compound with variations in the functional groups and molecular structure.
Uniqueness
“US10023583, Example 13” stands out due to its specific structural features and high selectivity for aminopeptidases. Its unique bicyclic pyridine core and functional group arrangement contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H28N2O4S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-propylsulfanylbutanoic acid |
InChI |
InChI=1S/C20H28N2O4S/c1-2-9-27-12-18(21)20(25,19(23)24)11-16-15-10-14(6-5-13-3-4-13)26-17(15)7-8-22-16/h7-8,10,13,18,25H,2-6,9,11-12,21H2,1H3,(H,23,24)/t18-,20+/m0/s1 |
InChI Key |
ZJHMLTXEBYSRTJ-AZUAARDMSA-N |
Isomeric SMILES |
CCCSC[C@@H]([C@](CC1=NC=CC2=C1C=C(O2)CCC3CC3)(C(=O)O)O)N |
Canonical SMILES |
CCCSCC(C(CC1=NC=CC2=C1C=C(O2)CCC3CC3)(C(=O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


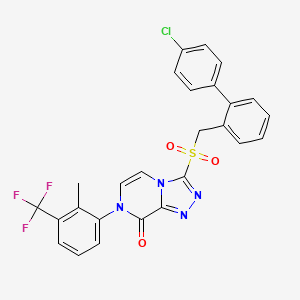
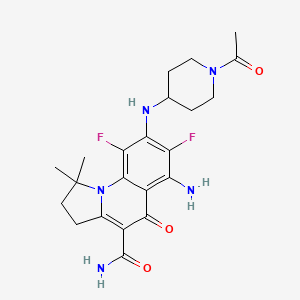

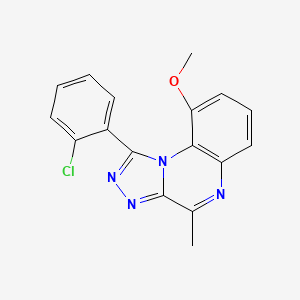
![1-[6-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-methyl-5-propoxy-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B10836461.png)
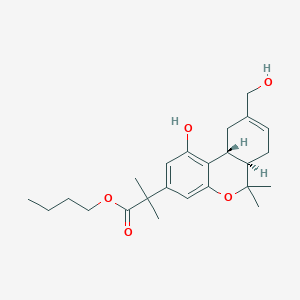

![N,N,2-trimethyl-6-[1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B10836475.png)
![5-(2-ethoxypyridin-3-yl)-3-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine](/img/structure/B10836476.png)

![(2R,3R)-3-amino-2-[[2-(2-cyclopropylethyl)furo[3,2-c]pyridin-4-yl]methyl]-2-hydroxy-4-(2-methylpropylsulfanyl)butanoic acid](/img/structure/B10836483.png)
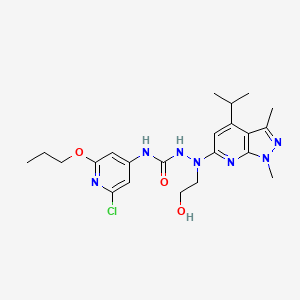

![2-methylpropyl 3-[5-(2-ethoxypyridin-3-yl)-3-methyl-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-yl]sulfanylpropanoate](/img/structure/B10836503.png)
